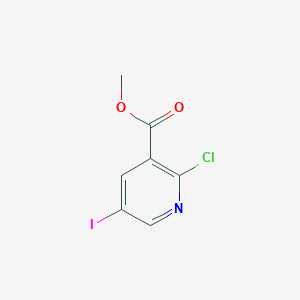

Methyl 2-Chloro-5-iodonicotinate

Description

Significance of Pyridine (B92270) and Nicotinate (B505614) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a foundational structure in chemistry. nih.govrsc.org As an isostere of benzene (B151609), it is a key precursor and building block for a multitude of agrochemicals and pharmaceuticals. nih.govresearchgate.net In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus. nih.gov This widespread use is a testament to the scaffold's "privileged" status, consistently appearing in a diverse range of FDA-approved drugs. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring imparts unique properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding, which are critical for biological interactions. uoanbar.edu.iq

Nicotinate scaffolds, which are esters or acids of pyridine-3-carboxylic acid, are a prominent subclass of pyridine derivatives. They are found in nature in various forms, including essential vitamins like niacin (nicotinic acid). nih.gov In medicinal chemistry, the nicotinate structure is a versatile template that medicinal chemists modify to develop new therapeutic agents targeting a wide array of diseases, including cardiovascular conditions, cancer, and infectious diseases. tandfonline.comnih.gov The ability to readily functionalize different positions on the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile. tandfonline.com

Role of Halogenation in Modulating Reactivity and Synthetic Utility within Pyridine Systems

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring, is a powerful strategy for modulating the electronic properties and synthetic reactivity of the scaffold. nih.govchemrxiv.org Pyridine itself is an electron-deficient system, making electrophilic aromatic substitution reactions challenging, often requiring harsh conditions. uoanbar.edu.iqnih.gov The presence and position of halogens further influence this reactivity.

Halogens act as versatile synthetic handles. They are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned at the 2- and 4-positions of the pyridine ring, which are activated towards nucleophilic attack. uoanbar.edu.iq This allows for the straightforward introduction of a wide variety of substituents, including amino, alkoxy, and cyano groups. Furthermore, halogenated pyridines are crucial substrates for modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are indispensable tools for constructing complex carbon-carbon and carbon-heteroatom bonds.

The type of halogen also plays a critical role. The differing reactivity down the halogen group (I > Br > Cl > F for leaving group ability in many cross-coupling reactions) allows for selective and sequential functionalization of poly-halogenated pyridines, a cornerstone of advanced synthetic strategies. youtube.com

Contextualization of Methyl 2-Chloro-5-iodonicotinate as a Key Synthetic Intermediate

This compound stands as a prime example of a strategically designed synthetic intermediate. Its structure incorporates the valuable nicotinate framework, but more importantly, it possesses two different halogen atoms at synthetically significant positions.

The chlorine atom at the 2-position and the iodine atom at the 5-position provide distinct points of reactivity. The C-I bond is generally more reactive and susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions than the C-Cl bond. This differential reactivity allows chemists to perform selective functionalization at the 5-position while leaving the 2-chloro group intact for a subsequent transformation. For instance, a Suzuki or Sonogashira coupling can be performed at the 5-position, followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the 2-position.

This built-in orthogonality makes this compound a highly valuable and versatile building block for the efficient and controlled synthesis of complex, highly substituted pyridine derivatives. biosynth.com It is used in the preparation of compounds for research, including the development of radioligands for imaging studies. biosynth.com

Physicochemical Properties of this compound

Below is a table summarizing key identifiers and properties of the compound.

| Property | Value | Reference |

| CAS Number | 78686-83-6 | biosynth.comfrontierspecialtychemicals.comchemicalbook.com |

| Molecular Formula | C₇H₅ClINO₂ | biosynth.comuni.luchemnet.com |

| Molecular Weight | 297.48 g/mol | biosynth.com |

| SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl | biosynth.comuni.lu |

| Flash Point | 70 °C | biosynth.com |

Synthetic Applications

The primary utility of this compound lies in its role as an intermediate in multi-step organic synthesis. The differential reactivity of the C-I and C-Cl bonds is the key to its application.

Research Findings:

A common synthetic route involving this intermediate would be the selective cross-coupling at the 5-position. For example, a Suzuki coupling reaction with a boronic acid can be performed in the presence of a palladium catalyst to form a new carbon-carbon bond at the iodine-bearing position. The 2-chloro position typically remains unreacted under these conditions. The resulting 2-chloro-5-aryl-nicotinate can then be subjected to a second reaction, such as a Buchwald-Hartwig amination or another coupling reaction, to modify the 2-position. This stepwise approach provides a high degree of control and is essential for building complex molecular architectures for pharmaceutical and material science applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAILSCNCPJQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377498 | |

| Record name | Methyl 2-Chloro-5-iodonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-83-6 | |

| Record name | Methyl 2-Chloro-5-iodonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Chloro 5 Iodonicotinate and Its Precursors

General Strategies for the Synthesis of Halogenated Nicotinates

The synthesis of halogenated nicotinates, esters of pyridine-3-carboxylic acid, relies on two primary chemical transformations: the introduction of halogen atoms onto the pyridine (B92270) ring and the esterification of the carboxylic acid group.

Halogenation Approaches to Pyridine-3-Carboxylates

The introduction of halogens to the pyridine-3-carboxylate system is a critical step. Pyridine is an electron-deficient heterocycle, which makes direct electrophilic aromatic substitution challenging, often requiring harsh conditions like high temperatures and the use of strong acids. nih.govchemrxiv.org These conditions can lead to a lack of selectivity and the formation of isomeric mixtures. nih.govchemrxiv.org

To overcome these challenges, alternative strategies have been developed. One innovative approach involves a "one-pot" ring-opening, halogenation, and ring-closing sequence. nih.gov This method temporarily converts the electron-deficient pyridine into a series of more reactive, polarized alkene intermediates known as Zincke imines. nih.govnsf.govnih.gov These intermediates readily undergo highly regioselective halogenation under mild conditions, providing a more controlled and efficient pathway to 3-halopyridines. nih.govnsf.govnih.gov This method is compatible with a wide range of functional groups, making it suitable for complex molecules. nih.govnsf.gov

Another strategy is to perform halogenation on a more activated precursor. For instance, iodination can be achieved using iodine in the presence of an oxidizing agent like hydrogen peroxide, which helps to selectively introduce the iodine atom at the desired position on the pyridine ring.

Esterification of Corresponding Nicotinic Acids

The esterification of nicotinic acid and its halogenated derivatives is a fundamental process in the synthesis of compounds like Methyl 2-Chloro-5-iodonicotinate. Several standard methods can be employed for this conversion.

One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.net The reaction is typically heated for several hours to drive the equilibrium towards the ester product. researchgate.net

Alternatively, the nicotinic acid can be converted to a more reactive intermediate, such as an acyl chloride. This is often achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂), sometimes with a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acyl chloride hydrochloride is then reacted with methanol (B129727) to form the methyl ester. mdpi.com This two-step process is often faster and can be performed under milder conditions than direct Fischer esterification.

A procedure using thionyl chloride in methanol at 0°C, followed by stirring at 50°C for 12 hours, has been reported for the successful esterification of nicotinic acid derivatives. researchgate.net

Detailed Synthetic Pathways for this compound

The synthesis of this compound requires the specific placement of a chlorine atom at the 2-position and an iodine atom at the 5-position of the methyl nicotinate (B505614) scaffold.

Electrophilic Aromatic Substitution for Regioselective Iodination

Regioselective iodination is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution on a pre-existing methyl 2-chloronicotinate precursor. The directing effects of the substituents on the pyridine ring guide the incoming iodine atom to the 5-position.

Various iodinating reagents can be used. A combination of elemental iodine (I₂) with an oxidizing agent is a common choice. Another effective method involves the use of iodine in conjunction with silver salts, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluoroantimonate (AgSbF₆). nih.govuky.edunih.gov These silver salts act as halogen carriers, increasing the electrophilicity of the iodine and facilitating the substitution reaction with high regioselectivity. nih.govuky.edunih.gov The choice of reagent and solvent can significantly influence the yield and selectivity of the iodination. nih.gov For example, the AgSbF₆/I₂ system has been shown to provide high yields of the desired ortho-iodinated product in related chlorinated aromatic systems. nih.govuky.edu

Table 1: Comparison of Iodination Reagents for Chlorinated Aromatics

| Reagent System | Typical Conditions | Selectivity Noted | Reference |

|---|---|---|---|

| I₂ / H₂O₂ | Oxidative conditions | Selective introduction at the 5-position | |

| AgSbF₆ / I₂ | Dichloromethane solvent | High regioselectivity for ortho/para positions | nih.govuky.edu |

| AgBF₄ / I₂ | Dichloromethane solvent | High reactivity, good regioselectivity | nih.govuky.edu |

| NIS / PTSA | Acetonitrile solvent | Can show different regioselectivity | nih.gov |

This table is generated based on findings from the iodination of various chlorinated aromatic compounds and may be applicable to the synthesis of this compound.

Chlorination Strategies on the Pyridine Ring

Introducing the chlorine atom at the 2-position of the pyridine ring can be accomplished through several methods. One of the most established methods for introducing a chlorine atom onto a heterocyclic ring is the Sandmeyer reaction. google.comgoogle.com This process involves the conversion of an amino group into a diazonium salt, which is then displaced by a chloride ion, typically sourced from cuprous chloride (CuCl). google.com

Therefore, a potential synthetic route could start from a 2-amino-5-iodonicotinate precursor. This precursor would first be diazotized using a reagent like sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid), and then treated with a copper(I) chloride solution to yield the 2-chloro derivative. google.com

Direct chlorination of the pyridine ring at the 2-position is also possible, often starting from the corresponding N-oxide or by using specific chlorinating agents under controlled conditions. For instance, a 2-hydroxynicotinic acid derivative can be converted to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Multi-Step Conversions from Available Starting Materials

The synthesis of this compound is inherently a multi-step process, starting from more readily available precursors. Based on the individual reactions described, a logical synthetic sequence can be constructed.

Route A: Iodination of a Chlorinated Precursor

Esterification: 2-Chloronicotinic acid is first converted to its methyl ester, Methyl 2-chloronicotinate, using standard esterification methods (e.g., SOCl₂ in methanol). researchgate.net

Iodination: The resulting Methyl 2-chloronicotinate undergoes regioselective electrophilic iodination at the 5-position using a suitable iodinating system, such as I₂/AgBF₄, to yield the final product. nih.gov

Route B: Chlorination of an Iodinated Precursor via Sandmeyer Reaction

Starting Material: The synthesis could begin with a 2-amino-nicotinic acid derivative.

Iodination: Iodination of the 2-aminonicotinic acid derivative at the 5-position.

Esterification: Conversion of the carboxylic acid group to a methyl ester.

Sandmeyer Reaction: The 2-amino group is converted to a 2-chloro group via diazotization followed by treatment with cuprous chloride. google.comgoogle.com This sequence is analogous to the synthesis of 2-chloro-5-iodobenzoic acid from methyl anthranilate. google.comgoogle.com

Table 2: Plausible Multi-Step Synthetic Pathway (Route A)

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Chloronicotinic Acid | SOCl₂, Methanol | Methyl 2-chloronicotinate | researchgate.net |

| 2 | Methyl 2-chloronicotinate | I₂, Silver Salt (e.g., AgBF₄) | This compound | nih.gov |

This table outlines a potential synthetic route based on established chemical transformations.

Mechanistic Investigations of Formation Reactions

The formation of this compound is governed by the principles of electrophilic aromatic substitution on a heterocyclic ring, which is influenced by the existing substituents.

Reaction Kinetics and Selectivity Studies

The halogenation of pyridine is generally more challenging than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iqquimicaorganica.org The presence of a chloro group and a methoxycarbonyl group, both of which are electron-withdrawing, further deactivates the pyridine ring in Methyl 2-chloronicotinate.

The rate of the iodination reaction is dependent on the concentration of the substrate, the iodinating agent, and often a catalyst. In acidic media, the pyridine nitrogen can be protonated, which further deactivates the ring. uoanbar.edu.iq The kinetics of halogenation reactions on pyridine derivatives can be complex, sometimes involving radical pathways, especially at high temperatures, or polar mechanisms under milder conditions. youtube.com

The selectivity of the iodination step, which places the iodine at the 5-position, is directed by the existing substituents. The pyridine nitrogen and the 2-chloro substituent are deactivating and direct incoming electrophiles primarily to the meta-position (C-3 and C-5). quora.comquora.com The methoxycarbonyl group at the 3-position also directs incoming electrophiles to the C-5 position. The combined directing effects of these groups strongly favor the substitution at the C-5 position, leading to the desired product with high regioselectivity. Recent studies on pyridine halogenation have explored novel methods, such as using dearomatized intermediates like Zincke imines, to achieve high regioselectivity under mild conditions. digitellinc.comchemrxiv.orgnih.govnsf.govnih.gov These studies highlight that the selectivity-determining step can vary depending on the halogen electrophile used. chemrxiv.orgnih.gov

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution in Pyridine

| Substituent | Position on Ring | Activating/Deactivating | Ortho/Para Directing | Meta Directing |

| -Cl | 2 | Deactivating | Weakly o,p-directing | Strong |

| -COOCH₃ | 3 | Deactivating | - | Strong |

| Pyridine N | 1 | Deactivating | - | Strong |

This table provides a generalized overview of the directing effects relevant to the synthesis of this compound.

Transition State Analysis in Halogenation Reactions

Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the transition states in pyridine halogenation. digitellinc.comresearchgate.net The electrophilic attack of an iodinating agent (e.g., I⁺) on the electron-deficient pyridine ring of Methyl 2-chloronicotinate proceeds through a high-energy intermediate known as a sigma complex or arenium ion.

The stability of the possible transition states determines the regioselectivity of the reaction. Attack at the C-5 position leads to a transition state where the positive charge is distributed across the ring without being localized on the already electron-deficient nitrogen-bearing carbon or the carbon attached to the chloro group, which would be highly unfavorable. quora.comquora.com Computational analyses of related pyridine halogenations indicate that C-halogen bond formation often occurs via a stepwise SNAr pathway, with phosphine (B1218219) elimination being the rate-determining step in certain novel phosphine-mediated methods. nih.gov For iodination, the C-I bond formation can be reversible, with the subsequent deprotonation step determining the regioselectivity. chemrxiv.org

Table 2: Relative Energy of Transition States for Iodination of Methyl 2-chloronicotinate

| Position of Attack | Relative Transition State Energy (Calculated) | Key Destabilizing Factors |

| C-4 | High | Positive charge adjacent to electron-withdrawing groups. |

| C-5 | Lowest | Positive charge delocalized away from destabilizing groups. |

| C-6 | High | Positive charge on carbon adjacent to electronegative nitrogen. |

This table is a qualitative representation based on established principles of electrophilic aromatic substitution on substituted pyridines. Actual values would require specific computational studies.

Optimization and Scalability in Laboratory and Industrial Contexts

The transition from a laboratory-scale synthesis to an industrial process for producing this compound requires careful optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability.

Yield Enhancement and Side Product Mitigation

Several factors can be adjusted to enhance the yield and reduce the formation of unwanted side products. In the chlorination of nicotinic acid N-oxide, controlling the temperature and the stoichiometry of the chlorinating agents (POCl₃/PCl₅) is crucial to prevent over-chlorination or degradation. chemicalbook.com

During the esterification step, removing the water formed as a by-product can drive the equilibrium towards the product side, thus increasing the yield. organic-chemistry.org This is often achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol. The choice of catalyst is also important; while strong mineral acids are effective, they can sometimes lead to side reactions.

In the final iodination step, the choice of iodinating agent and reaction conditions is critical. Over-iodination to form di-iodo species or the formation of other regioisomers are potential side reactions. Careful control of temperature, reaction time, and the molar ratio of reactants is necessary to ensure high selectivity for the desired 5-iodo isomer. The use of modern optimization techniques, such as high-throughput experimentation and machine learning, can accelerate the identification of optimal reaction parameters. beilstein-journals.org

Table 3: Strategies for Yield Enhancement and Side Product Mitigation

| Reaction Step | Parameter to Optimize | Desired Outcome | Potential Side Products to Mitigate |

| Chlorination | Temperature, Reagent Stoichiometry | High yield of 2-chloronicotinic acid | Over-chlorinated pyridines, tar formation |

| Esterification | Catalyst, Water Removal, Reactant Ratio | Complete conversion to Methyl 2-chloronicotinate | Unreacted carboxylic acid, by-products from degradation |

| Iodination | Iodinating Agent, Temperature, Reaction Time | High regioselectivity for the 5-iodo isomer | Di-iodinated products, other regioisomers |

Process Development for Large-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial plant involves addressing several chemical engineering challenges. patsnap.com These include heat management, mass transfer, reactor design, and downstream processing.

The chlorination and iodination steps are often exothermic and may require efficient cooling systems to maintain a stable reaction temperature and prevent runaway reactions. The choice of solvent is critical, not only for the reaction itself but also for the ease of product isolation and purification. A solvent that allows for easy separation of the product, for instance through crystallization, is highly desirable.

Patents for related processes often describe the use of specific catalysts and reaction conditions that are amenable to large-scale production. For example, some processes utilize heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying the work-up procedure. patsnap.com The purification of the final product to meet the required specifications is typically achieved through recrystallization or distillation. The development of a robust and scalable process requires a thorough understanding of the reaction mechanism, kinetics, and thermodynamics, as well as careful engineering of the production plant.

Reactivity and Derivatization of Methyl 2 Chloro 5 Iodonicotinate

Cross-Coupling Reactions at Halogenated Positions

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a cornerstone of the synthetic utility of methyl 2-chloro-5-iodonicotinate. In transition metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the C5 position while leaving the C2 chloro substituent intact for subsequent transformations.

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is highly effective for the selective functionalization of this compound. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, palladium catalysts preferentially undergo oxidative addition at the C5 position. This regioselectivity enables the introduction of a wide array of aryl and heteroaryl groups at this position. While specific data for this compound is not abundant in the literature, the reactivity of the closely related 2-chloro-5-iodopyridine (B1352245) is well-documented and serves as an excellent model. For instance, 2-chloro-5-iodopyridine readily undergoes Suzuki coupling with phenylboronic acid derivatives at the C5 position, leaving the C2-chloro group untouched. sigmaaldrich.com The electron-withdrawing nature of the methyl nicotinate (B505614) group at C3 is expected to further facilitate this selective reaction.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for a Related Substrate

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | 2-Chloro-5-iodopyridine | Phenylboronic acid dimethyl ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Chloro-5-phenylpyridine |

This table presents an example reaction for a compound structurally similar to this compound to illustrate the principles of selective Suzuki-Miyaura coupling. sigmaaldrich.com

Copper-catalyzed cross-coupling reactions, often seen as a more economical alternative to palladium-based systems, are also applicable for the transformation of this compound. wikipedia.org These reactions are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. Copper(I) catalysts, in the presence of a suitable ligand and base, can facilitate the coupling of the C-I bond with various nucleophiles such as amides, amines, and alcohols. wikipedia.orgrsc.org

The higher reactivity of the C-I bond over the C-Cl bond is also observed in copper-catalyzed systems, allowing for selective N-arylation or O-arylation at the C5 position. For example, copper iodide (CuI) combined with a diamine ligand is effective for the amidation of 2-chloropyridines, demonstrating the utility of copper in functionalizing the pyridine (B92270) ring. rsc.org

Beyond Suzuki and copper-mediated reactions, the C-I bond of this compound is amenable to other important palladium-catalyzed transformations, such as the Sonogashira and Heck couplings.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between the C5 position and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically cocatalyzed by palladium and copper(I) and proceeds under mild basic conditions. wikipedia.org This provides a direct route to 5-alkynylnicotinate derivatives, which are valuable precursors for more complex molecular architectures. The selective reaction at the C-I bond is highly favored.

The Heck coupling reaction offers a method to introduce alkenyl groups at the C5 position. The reaction of 2-chloro-5-iodopyridine with N-protected 2-azabicyclo[2.2.1]hept-5-enes demonstrates the feasibility of selective Heck reactions at the iodine-bearing carbon. sigmaaldrich.com

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing methyl ester group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions, the C2 position of the pyridine ring is highly activated towards nucleophilic attack. Consequently, the chlorine atom at C2 is more readily displaced by nucleophiles than the iodine atom at C5, despite the C-I bond being weaker. This regioselectivity is a common feature in the chemistry of 2,5-dihalopyridines and is often the reverse of what is observed in transition metal-catalyzed cross-coupling reactions. The stability of the Meisenheimer complex intermediate, which is better stabilized by the adjacent nitrogen atom for attack at the C2 position, dictates this outcome.

A variety of nucleophiles can be employed to displace the C2-chloro atom, leading to a diverse range of 2-substituted nicotinates.

Amines: The reaction of this compound with primary or secondary amines, in the presence of a base or by using the amine as the solvent, is expected to yield 2-amino-5-iodonicotinate derivatives. This provides a straightforward method for introducing nitrogen-based functional groups. The synthesis of related 2-amino-5-iodopyridines is well-established. google.com

Thiols: Similarly, thiols and their corresponding thiolates can act as potent nucleophiles to displace the C2-chloro group, affording 2-thioether-5-iodonicotinate derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Table 2: Expected Regioselectivity in Reactions of this compound

| Reaction Type | Reactive Position | Typical Reagents | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C5 (Iodine) | R-B(OH)₂, Pd catalyst, Base | Methyl 2-chloro-5-aryl/vinyl-nicotinate |

| Sonogashira Coupling | C5 (Iodine) | R-C≡CH, Pd/Cu catalyst, Base | Methyl 2-chloro-5-alkynyl-nicotinate |

| Nucleophilic Aromatic Substitution | C2 (Chlorine) | R-NH₂, Base | Methyl 2-amino-5-iodonicotinate |

| Nucleophilic Aromatic Substitution | C2 (Chlorine) | R-SH, Base | Methyl 2-thio-5-iodonicotinate |

Transformations of the Ester Moiety

The methyl ester group of this compound is a key site for derivatization, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, and amides, as well as its reduction to an alcohol or aldehyde.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-chloro-5-iodonicotinic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions. For instance, a similar compound, 2-chloro-5-iodo ethyl benzoate, is hydrolyzed using sodium hydroxide (B78521) in a mixture of water and ethanol. The reaction mixture is heated to 70-80°C for 2-4 hours. After cooling, the pH is adjusted to 1-2 with hydrochloric acid to precipitate the carboxylic acid product google.com. A patent describing the hydrolysis of 2-chloro-5-fluoro-nicotinate also utilizes an alkaline substance like lithium hydroxide, sodium hydroxide, or potassium hydroxide at room temperature biosynth.com.

Table 1: Conditions for the Hydrolysis of Related Halo-Benzoate and Nicotinate Esters

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Citation |

| 2-chloro-5-iodo ethyl benzoate | Sodium hydroxide | Water, Ethanol | 70-80°C | 2-4 h | 2-chloro-5-iodobenzoic acid | google.com |

| 2-chloro-5-fluoro-nicotinate | Lithium hydroxide | Methanol (B129727), Water | Room Temp. | 1 h | 2-chloro-5-fluoro-nicotinic acid | biosynth.com |

Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. In a typical base-catalyzed process, an alkoxide is used to displace the methoxy (B1213986) group of the methyl ester. For example, the transesterification of methyl nicotinate with menthol (B31143) can be catalyzed by sodium mentholate google.comub.edu. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol ub.edu. To drive the reaction to completion, the alcohol reactant is often used as the solvent ub.edu.

Amidation of the ester can be accomplished by reaction with an amine. While direct amidation of this compound is not widely reported, analogous reactions with nicotinic acid derivatives are common. For instance, nicotinic acids can be converted to nicotinamides by reacting with amines masterorganicchemistry.com. The synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid involves esterification, nucleophilic substitution, and subsequent hydrolysis, highlighting the interplay of these transformations chemicalbook.com.

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to the corresponding primary alcohol, (2-chloro-5-iodopyridin-3-yl)methanol, can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) masterorganicchemistry.com. Alternatively, sodium borohydride (B1222165) (NaBH₄) in methanol can also be employed for this transformation, as demonstrated in the reduction of a similar compound, 4-chlorophenyl-2-chloropyrid-3-yl ketone, to the corresponding alcohol chemicalbook.com.

For the partial reduction of the ester to an aldehyde, a less reactive and sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H) is typically used at low temperatures (-78 °C) masterorganicchemistry.comchemistrysteps.com. This method prevents over-reduction to the alcohol masterorganicchemistry.comchemistrysteps.com. The general mechanism involves the formation of a stable tetrahedral intermediate which, upon acidic workup, hydrolyzes to the aldehyde chemistrysteps.com.

Table 2: Reagents for the Reduction of Esters

| Product | Reagent | General Conditions | Citation |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Dry, aprotic solvents (e.g., ether, THF) | masterorganicchemistry.com |

| Primary Alcohol | Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol) | chemicalbook.com |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Low temperature (e.g., -78°C) in a non-polar solvent | masterorganicchemistry.comchemistrysteps.com |

Other Chemical Transformations

Beyond the ester group, the chloro and iodo substituents on the pyridine ring are also amenable to various chemical transformations.

The nitrogen atom of the pyridine ring in halopyridines can be oxidized to form the corresponding N-oxide. This transformation is often achieved using peracids, such as peracetic acid generated in situ from hydrogen peroxide and acetic acid google.com. Catalysts like maleic acid, maleic anhydride (B1165640), or phthalic anhydride can be used to facilitate this oxidation google.com. Another approach involves using a heterogeneous catalyst, such as a cation exchange resin with sulfonic acid groups, to react the halopyridine with hydrogen peroxide google.com. The resulting N-oxides are valuable intermediates for further functionalization google.com. For instance, pyridine N-oxides can undergo photochemical rearrangement to afford C3-hydroxy pyridines acs.org.

The chloro and iodo groups on the pyridine ring are good leaving groups and can participate in various nucleophilic substitution and cross-coupling reactions. The reactivity of halogens in SN2 reactions generally follows the order I > Br > Cl vanderbilt.edu. The iodo group at the 5-position is particularly useful for introducing new substituents via cross-coupling reactions. For example, 2-chloro-5-iodopyrimidine (B183918) has been used in palladium-catalyzed cross-coupling reactions with organozinc reagents to form C-C bonds chemicalbook.com.

Functional group interconversions are crucial in synthetic organic chemistry for creating diverse molecular structures. For example, amines can be converted to amides, and carboxylic acids can be transformed into esters solubilityofthings.com. These fundamental reactions allow for the strategic modification of molecules to achieve desired properties solubilityofthings.com.

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The compound is a pivotal precursor in the synthesis of various pharmaceutical agents and drug candidates, owing to its adaptability in constructing complex molecular frameworks. researchgate.net

Another significant application is in the preparation of pyridopyrimidines, a class of compounds with diverse biological activities. Specifically, it is used to synthesize 2-Amino-6-iodopyrido[2,3-d]pyrimidin-4(3H)-one. thieme-connect.de This reaction involves the condensation of Methyl 2-chloro-5-iodonicotinate with guanidine (B92328) hydrochloride in the presence of sodium tert-butoxide. thieme-connect.de The ability to selectively functionalize the pyridine (B92270) ring is crucial in building these complex heterocyclic systems.

While direct synthesis of specific anti-infective agents from this compound is not extensively documented in readily available literature, its role as a precursor for key heterocyclic scaffolds, such as pyrazoles, is of significant interest. Pyrazole derivatives are a well-established class of compounds possessing a broad spectrum of pharmacological activities, including anti-inflammatory and antimicrobial properties. nih.govmdpi.com The synthesis of such pyrazole-containing structures often involves the use of substituted pyridine precursors. researchgate.net The structural motifs present in this compound make it a plausible and valuable starting material for the generation of novel pyrazole-based anti-infective drug candidates. The pyridine ring itself is a key component in numerous antimicrobial and antiviral drugs. nih.gov

The presence of the iodo group in this compound makes it particularly suitable for late-stage functionalization in drug discovery. researchgate.netresearchgate.net Late-stage functionalization is a powerful strategy that allows for the modification of complex molecules at a late point in their synthesis, enabling the rapid generation of analogues with improved properties. nih.gov The carbon-iodine bond is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which can be employed to introduce diverse substituents onto a drug-like scaffold. This approach is highly valuable for optimizing lead compounds and exploring structure-activity relationships without the need for de novo synthesis. The ability to selectively functionalize the pyridine ring at the 5-position provides a strategic handle for medicinal chemists to fine-tune the biological activity and pharmacokinetic profile of drug candidates. researchgate.net

Building Block for Agrochemical Development

The pyridine core is a fundamental component in a multitude of agrochemicals. researchgate.net this compound, as a substituted pyridine, serves as a valuable building block in the synthesis of new agrochemical candidates. The functional groups on the molecule allow for the introduction of various toxophores and other moieties that can confer herbicidal, insecticidal, or fungicidal activity. The development of novel agrochemicals is crucial for addressing challenges in food production and managing resistance in pests and weeds. The versatility of this compound allows for the creation of diverse libraries of pyridine-containing molecules for screening and optimization in the agrochemical discovery pipeline.

Computational and Theoretical Studies on Methyl 2 Chloro 5 Iodonicotinate

Spectroscopic Property Predictions and Correlations

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

UV-Vis Absorption Spectra and Electronic Transitions

This section would have required data from quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to determine the molecule's absorption maxima (λmax) and the nature of its electronic transitions (e.g., n → π* or π → π*). Such studies provide fundamental insights into how the molecule interacts with light and the energy differences between its electronic states. The presence of chloro and iodo substituents, along with the methyl ester group on the pyridine (B92270) ring, would be expected to significantly influence these properties compared to the parent methyl nicotinate (B505614) molecule. However, no specific studies detailing these theoretical spectra for Methyl 2-chloro-5-iodonicotinate were identified.

Intermolecular Interactions and Binding Site Analysis through Molecular Docking

This portion of the analysis would have relied on molecular docking simulations, a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein.

Computational Assessment of Potential Ligand-Protein Interactions

To fulfill this subsection, research detailing the docking of this compound into the active site of one or more proteins would have been necessary. This would involve identifying key interacting amino acid residues and the types of non-covalent bonds formed (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions).

Prediction of Binding Affinities and Active Site Complementarity

Following the interaction analysis, this subsection would have presented predicted binding affinities, typically expressed as a scoring function or binding energy (in kcal/mol), which indicate the stability of the ligand-protein complex. An analysis of the shape and electronic complementarity between the molecule and the protein's binding pocket would also have been included. The absence of any molecular docking studies for this compound in the available literature makes it impossible to provide this information.

While computational studies exist for related compounds like methyl nicotinate and other substituted pyridines, extrapolating this data to this compound would not be scientifically rigorous and would violate the strict focus on the specified compound. The unique combination of substituents in this compound will give it distinct electronic and steric properties that cannot be accurately inferred from its analogues without specific investigation.

Therefore, until dedicated computational research on this compound is conducted and published, a comprehensive and scientifically accurate article on these specific aspects of its chemistry cannot be written.

Patent Landscape and Commercial Research Trends

Analysis of Patent Literature Involving Methyl 2-Chloro-5-iodonicotinate and its Derivatives

While patents specifically claiming this compound are not abundant, the broader patent landscape for halogenated nicotinic acids and their derivatives reveals the synthetic strategies and potential applications for this class of compounds. The patents in this area are often focused on novel and efficient methods for preparing these intermediates, which are crucial for the economic viability of the final products.

For instance, patents exist for the preparation of structurally related compounds, such as 2-chloro-5-iodobenzoic acid, which involves multi-step synthesis starting from less expensive materials. chemicalbook.com Other patented methods focus on the synthesis of 5-halogenated nicotinic acid, emphasizing milder reaction conditions and environmentally friendly processes suitable for industrial-scale production. grandviewresearch.com The synthesis of 2-chloro-5-methylpyridine, a precursor to various herbicides, is also well-documented in patent literature, showcasing different chlorination and preparation strategies. google.comepo.org These patents underscore the importance of developing cost-effective and high-yield methods for producing halogenated pyridine (B92270) cores.

The table below summarizes key patent information for related halogenated pyridine and nicotinate (B505614) compounds, illustrating the general inventive trends in this chemical space.

| Patent/Application Number | Title | Key Findings/Relevance |

| CN114181139B | Synthesis method of 5-halogenated nicotinic acid | Discloses a method using a solid halogenating agent, which offers mild conditions and is suitable for industrial production. grandviewresearch.com |

| CN104086361A | Preparation method of 2-chloro-5-iodobenzoic acid | Details a four-step synthesis from a low-cost starting material with a high overall yield. chemicalbook.com |

| EP0121320A1 | Preparation of 2-chloro-5-methylpyridine | Describes a single-step process for preparing this key herbicide intermediate from a dihalo compound. google.comepo.org |

| US4612377A | Preparation of 2-chloro-5-methylpyridine | Focuses on the synthesis of an intermediate useful for producing herbicidal compounds. |

This table is for illustrative purposes and represents trends in the synthesis of related compounds.

Industrial Relevance and Demand for Halogenated Nicotinate Intermediates

The industrial demand for halogenated nicotinate intermediates, including this compound, is primarily driven by the agrochemical and pharmaceutical sectors. grandviewresearch.comlucintel.comopenpr.com These compounds are essential building blocks for creating active pharmaceutical ingredients (APIs) and complex agrochemicals like herbicides, fungicides, and insecticides. globalgrowthinsights.com

The pyridine and pyridine derivatives market is experiencing robust growth, with a projected compound annual growth rate (CAGR) of around 7.1% to 7.3% from 2025 to 2031. grandviewresearch.comlucintel.com This growth is largely attributed to the increasing demand for advanced agrochemicals to improve crop yields and the expanding pharmaceutical industry's need for novel drug molecules. lucintel.com Halogenated pyridines are particularly valued for their role in developing selective herbicides. grandviewresearch.com

The Asia-Pacific region, especially China and India, is a major hub for both the production and consumption of these intermediates, driven by strong chemical manufacturing bases and large agricultural and pharmaceutical sectors. grandviewresearch.com The trend towards developing more efficient and environmentally sustainable production methods, often referred to as "green chemistry," is also influencing the market. openpr.com The presence of multiple reactive sites on compounds like this compound allows for diverse chemical modifications, making them highly sought-after in the synthesis of new products. One documented application for the compound is in the preparation of radioligands for use in imaging studies. biosynth.com

Research Chemical Market Availability and Supply Chain Analysis

This compound is readily available on the research chemical market, which caters to R&D departments in pharmaceutical and agrochemical companies, as well as academic research institutions. biosynth.com The supply chain for such fine chemicals involves specialized manufacturers and distributors that can produce and handle these compounds in various quantities, from milligrams to kilograms. chiroblock.comtra-chem.com

These suppliers play a crucial role in the early stages of drug discovery and product development by providing researchers with access to a vast array of novel building blocks. appliedcatalysts.com The fine chemical supply chain is a complex, global network that relies on reliability and timely delivery to support the synthesis of high-value specialty chemicals. cabb-chemicals.com

Several chemical suppliers list this compound in their catalogs, indicating a stable, albeit specialized, demand. These companies typically provide detailed information on purity, stock availability, and pricing for different quantities. The availability of this compound from multiple sources ensures a competitive market for researchers.

The table below provides an overview of some of the suppliers for this compound.

| Supplier | Product Name | CAS Number | Purity/Notes |

| Biosynth | This compound | 78686-83-6 | For research purposes, used in radiolabeling studies. biosynth.com |

| ChemicalBook | This compound | 78686-83-6 | Provides properties and a list of multiple suppliers. chemicalbook.com |

| CookeChem | This compound | 78686-83-6 | 97% purity. cookechem.com |

| Frontier Specialty Chemicals | This compound | 78686-83-6 | Available for fast global shipping. frontierspecialtychemicals.com |

| Aladdin | This compound | 78686-83-6 | Available in 1g and 5g pack sizes. |

This table is a sample of available suppliers and is not exhaustive.

The supply chain for these research chemicals is characterized by its ability to provide high-purity compounds with comprehensive documentation, such as Certificates of Analysis (CoA), which are essential for research and regulatory purposes. tra-chem.com Companies in this space often offer services ranging from custom synthesis to scaling up production from lab to commercial quantities, bridging the gap between R&D and manufacturing. chiroblock.com

Future Research Directions and Unexplored Avenues for Methyl 2 Chloro 5 Iodonicotinate

Development of More Sustainable and Greener Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of environmentally benign processes. For Methyl 2-chloro-5-iodonicotinate, a key area of future research will be the development of more sustainable synthetic protocols that move away from traditional methods, which may involve harsh reagents and generate significant waste.

Furthermore, the investigation of greener solvents and reaction media is paramount. The replacement of volatile organic compounds (VOCs) with alternatives such as water, supercritical fluids, or bio-based solvents will be a critical step towards minimizing the environmental impact of its synthesis. Research into solvent-free reaction conditions, where the reactants themselves act as the solvent, also presents a promising avenue for sustainable production.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The chloro and iodo substituents on the pyridine (B92270) ring of this compound are prime targets for cross-coupling reactions, a powerful tool for constructing complex molecules. Future research will undoubtedly focus on exploring novel catalytic systems to enhance the reactivity and selectivity of these transformations.

The development of highly active and selective catalysts is crucial for efficiently modifying the molecule at either the chloro or iodo position. Research into advanced palladium-based catalysts, including those with specifically designed phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, will likely continue to be a major focus. These next-generation catalysts could offer improved yields, lower catalyst loadings, and the ability to perform reactions under milder conditions.

Beyond palladium, the exploration of catalysts based on more abundant and less toxic metals like copper, nickel, or iron is a significant area for future investigation. The development of such "earth-abundant" metal catalysts would not only be more sustainable but could also offer unique reactivity and selectivity profiles not achievable with traditional palladium systems. Furthermore, the use of iodine itself as a catalyst or co-catalyst in cross-coupling reactions is an emerging area that could lead to more economical and environmentally friendly synthetic methods. frontierspecialtychemicals.com

Targeted Derivatization for Emerging Applications in Specialized Fields

The true potential of this compound lies in its capacity to be transformed into a vast array of new molecules with tailored properties. Future research will heavily focus on its targeted derivatization to create novel compounds for specialized fields, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the pyridine core is a common feature in many pharmaceuticals. The functional handles on this compound allow for the systematic introduction of different chemical fragments to explore structure-activity relationships (SAR). One known application of this compound is as a precursor to radioligands for imaging studies, highlighting its potential in diagnostics. biosynth.com Future derivatization efforts could focus on creating libraries of compounds for screening against various biological targets, such as kinases, G-protein coupled receptors, and enzymes implicated in disease.

In materials science, the rigid pyridine scaffold and the potential for introducing diverse functional groups make its derivatives attractive building blocks for novel organic materials. Research could explore the synthesis of polymers, liquid crystals, or functional dyes with unique optical or electronic properties. The ability to precisely tune the molecular structure through derivatization could lead to the development of materials with applications in organic light-emitting diodes (OLEDs), sensors, or photovoltaics.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In concert with experimental work, advanced computational modeling will play an increasingly vital role in guiding future research on this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, helping to predict the outcomes of chemical reactions and design more efficient synthetic routes.

Computational studies can be employed to:

Predict Reaction Mechanisms: By modeling the transition states and intermediates of potential reactions, researchers can gain a better understanding of the underlying mechanisms and identify the most favorable reaction pathways. This can help in optimizing reaction conditions and avoiding unwanted side reactions.

Screen Virtual Libraries: Computational docking and virtual screening can be used to predict the binding affinity of virtual libraries of derivatives against specific biological targets. This in-silico approach can help prioritize the synthesis of the most promising candidates for drug discovery, saving significant time and resources.

Predict Molecular Properties: The electronic and optical properties of novel derivatives can be predicted computationally before they are synthesized. This allows for the rational design of new materials with desired characteristics.

The synergy between computational modeling and experimental synthesis will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives.

Expanding the Chemical Space Through Innovative Functionalization Strategies

Beyond traditional cross-coupling and substitution reactions, future research will explore more innovative functionalization strategies to further expand the chemical space accessible from this compound. This includes the development of novel methods for C-H functionalization, which would allow for the direct modification of the pyridine ring's carbon-hydrogen bonds.

Recent breakthroughs in C-H activation and functionalization offer exciting possibilities for directly introducing new functional groups onto the pyridine core, bypassing the need for pre-functionalized starting materials. Applying these cutting-edge techniques to this compound could lead to the synthesis of previously inaccessible molecular architectures.

Furthermore, the development of novel multi-component reactions involving this scaffold could provide rapid access to complex molecular structures in a single step. By combining three or more starting materials in a one-pot reaction, these methods offer a highly efficient way to build molecular diversity.

The exploration of these innovative functionalization strategies will undoubtedly unlock new avenues for the application of this compound, leading to the discovery of novel molecules with unique properties and functions.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Error Source Identification : Check force field accuracy (e.g., AMBER vs. CHARMM) and solvent model assumptions .

- Experimental Replication : Repeat synthesis and assays under standardized conditions .

- Meta-Analysis : Compare results across studies to identify systematic biases (e.g., solvent purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.